Bis[(-)-pinanediolato]diboron
Description
Bis[(-)-pinanediolato]diboron is a chiral diboron(4) compound derived from (1S,2S,3R,5S)-(+)-pinanediol, a bicyclic diol with inherent stereochemical rigidity . Its structure features two boron atoms bridged by pinanediolato ligands, which confer chirality and steric bulk. This compound is primarily utilized in stereoselective transformations, such as desymmetrization reactions (e.g., trifluorination to generate cesium salts with high specificity) . Its synthesis follows general procedures for tetraalkoxydiboranes, involving diol ligands and boron precursors under controlled conditions .
Properties
CAS No. |
230299-05-5; 230299-17-9 |
|---|---|
Molecular Formula |
C20H32B2O4 |
Molecular Weight |
358.09 |
IUPAC Name |
(1R,2R,6S,8R)-2,9,9-trimethyl-4-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
InChI |
InChI=1S/C20H32B2O4/c1-17(2)11-7-13(17)19(5)15(9-11)23-21(25-19)22-24-16-10-12-8-14(18(12,3)4)20(16,6)26-22/h11-16H,7-10H2,1-6H3/t11-,12-,13-,14-,15+,16+,19-,20-/m1/s1 |
InChI Key |
VNEZFUGEQURPEN-COLRIBGKSA-N |
SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Diboron Compounds
Key Observations :
Reactivity in Catalytic Reactions
1,1-Diborylation of Terminal Alkynes
- This compound: Ineffective under organobase catalysis (e.g., BTMG/MeCN) . However, cobalt-catalyzed conditions yielded 1,1-diborylalkenes in 73% efficiency .
- B2Pin2: Successful in both organobase (95% yield with B2hex2) and transition-metal-catalyzed systems .
- B2Cat2: Not tested in these reactions but known for electrophilic activation in cross-couplings .
Mechanistic Insight: The steric bulk of pinanediolato ligands hinders nucleophilic activation in non-metallic systems but becomes compatible with transition metals (e.g., Co) that stabilize intermediates .
Suzuki-Miyaura Cross-Coupling
- B2Pin2: Requires excess reagent (2.2 equiv.) for dibromoquinoline couplings due to selectivity issues .
- This compound: Limited reports in cross-coupling, but its chiral environment may suppress competing pathways in asymmetric arylations .
Steric and Electronic Effects
- Steric Demand : Pinanediolato ligands impose greater steric hindrance than pinacolato or neopentylglycolato groups. This reduces reactivity in crowded reactions (e.g., 1,1-diborylation) but enhances stereocontrol .
- Electronic Properties : The electron-donating nature of pinanediolato ligands lowers boron electrophilicity compared to B2Cat2, which has electron-withdrawing aromatic ligands .
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